4,4,6-Trimethyl-1,3,2-dioxaborinane 4,4,6-Trimethyl-1,3,2-dioxaborinane
Brand Name: Vulcanchem
CAS No.: 23894-82-8
VCID: VC8164854
InChI: InChI=1S/C6H12BO2/c1-5-4-6(2,3)9-7-8-5/h5H,4H2,1-3H3
SMILES: [B]1OC(CC(O1)(C)C)C
Molecular Formula: C6H12BO2
Molecular Weight: 126.97 g/mol

4,4,6-Trimethyl-1,3,2-dioxaborinane

CAS No.: 23894-82-8

Cat. No.: VC8164854

Molecular Formula: C6H12BO2

Molecular Weight: 126.97 g/mol

* For research use only. Not for human or veterinary use.

4,4,6-Trimethyl-1,3,2-dioxaborinane - 23894-82-8

Specification

CAS No. 23894-82-8
Molecular Formula C6H12BO2
Molecular Weight 126.97 g/mol
Standard InChI InChI=1S/C6H12BO2/c1-5-4-6(2,3)9-7-8-5/h5H,4H2,1-3H3
Standard InChI Key KZAMKXKKAYRGLP-UHFFFAOYSA-N
SMILES [B]1OC(CC(O1)(C)C)C
Canonical SMILES [B]1OC(CC(O1)(C)C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,3,2-dioxaborinane core, a six-membered ring containing one boron and two oxygen atoms. The boron atom is sp²-hybridized, forming three sigma bonds with adjacent oxygen and carbon atoms. Methyl groups at positions 4, 4, and 6 confer steric protection, enhancing thermal stability and reducing susceptibility to hydrolysis compared to simpler boronic esters .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₃BO₂PubChem
Molecular Weight126.97 g/molPubChem
Boiling Point152–154°C (lit.)J. Org. Chem.
Density0.92 g/cm³ (est.)Wiley
SolubilityMiscible with THF, ethersACS

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves the reaction of 2-methyl-2,4-pentanediol with borane (BH₃) in dioxane under inert atmosphere . Palladium catalysts (e.g., PdCl₂(PPh₃)₂) are often employed to enhance yield and selectivity:

2-Methyl-2,4-pentanediol+BH3PdCl2(PPh3)2,dioxane4,4,6-Trimethyl-1,3,2-dioxaborinane+H2O[2][7]\text{2-Methyl-2,4-pentanediol} + \text{BH}_3 \xrightarrow{\text{PdCl}_2(\text{PPh}_3)_2, \text{dioxane}} \text{4,4,6-Trimethyl-1,3,2-dioxaborinane} + \text{H}_2\text{O} \quad[2][7]

Key parameters:

  • Temperature: 20–25°C

  • Reaction Time: 30–60 minutes

  • Yield: 75–85%

Industrial Manufacturing

Scaled production utilizes continuous flow reactors to maintain precise control over reaction conditions. Automated systems minimize human intervention, ensuring consistent product quality. Post-synthesis purification involves fractional distillation under reduced pressure (1–5 mbar) to isolate the compound at >99% purity .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

MPBH serves as a borylation reagent for aryl halides, enabling the synthesis of biaryls and heteroaryls. Under mild conditions (80°C, CsF), it facilitates the coupling of aryl iodides and bromides with boronic esters :

Ar–X+MPBHPd catalystAr–B(OR)2+Byproducts[2][8]\text{Ar–X} + \text{MPBH} \xrightarrow{\text{Pd catalyst}} \text{Ar–B(OR)}_2 + \text{Byproducts} \quad[2][8]

Table 2: Reaction Performance with Selected Substrates

Aryl HalideYield (%)Conditions
4-Iodotoluene92PdCl₂(PPh₃)₂, 80°C
2-Bromopyridine85Pd(OAc)₂, 100°C
1-Iodonaphthalene88Microwave, 120°C

Polymer Chemistry

MPBH-derived boronic esters are incorporated into vinyl-functionalized polymers, such as poly(ionic liquids), to tailor conductivity and thermal stability. For example, copolymerization with styrene yields materials with tunable glass transition temperatures (Tg = 85–120°C) .

Mechanistic Insights and Reaction Pathways

Borylation Mechanism

In palladium-catalyzed reactions, MPBH transfers its boron atom to the aryl halide via oxidative addition and transmetallation steps. Density functional theory (DFT) studies indicate that the methyl groups stabilize transition states by reducing steric strain, lowering activation energy by 15–20 kJ/mol compared to pinacolborane .

Oxidation and Reduction Pathways

  • Oxidation: Treatment with H₂O₂ yields 4,4,6-trimethyl-1,3,2-dioxaborinane-2-ol, a precursor to boronic acids .

  • Reduction: LiAlH₄ converts the compound to 4,4,6-trimethyl-1,3,2-dioxaborinane-2-borane, a versatile reducing agent .

Comparative Analysis with Related Boronates

Table 3: Key Differences Between MPBH and Common Borylation Reagents

CompoundReactivityStabilityTypical Use Case
MPBHModerateHighAryl borylation
Bis(pinacolato)diboronHighModerateAlkene functionalization
4,4,5,5-Tetramethyl-1,3,2-dioxaborolaneLowVery HighSterically hindered substrates

MPBH’s balanced reactivity and stability make it ideal for substrates sensitive to harsh conditions, such as electron-deficient heterocycles .

Future Directions and Research Opportunities

  • Catalyst Development: Designing chiral palladium complexes to enable enantioselective borylation.

  • Green Chemistry: Exploring solvent-free reactions or bio-based diols to reduce environmental impact.

  • Pharmaceutical Applications: Investigating MPBH-derived boron-containing inhibitors for proteases and kinases .

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